

# Spectroscopic Profile of 2,4-Difluorophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Difluorophenol

Cat. No.: B048109

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Difluorophenol** (CAS No: 367-27-1), a significant compound in chemical synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and scientists.

## Data Presentation

The quantitative spectroscopic data for **2,4-Difluorophenol** are summarized in the tables below for ease of reference and comparison.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.94	m	-	Aromatic H
~6.83	m	-	Aromatic H
~6.74	m	-	Aromatic H
~5.80	br s	-	-OH

Note: Data acquired in  $\text{CDCl}_3$  at 400 MHz.<sup>[1]</sup> Multiplicities of aromatic protons are complex due to  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{19}\text{F}$  couplings.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Estimated)**

Carbon Atom	Estimated Chemical Shift ( $\delta$ ) ppm	Expected Multiplicity (due to C-F Coupling)
C1 (-OH)	140 - 145	d
C2 (-F)	152 - 157	d
C3	104 - 108	d
C4 (-F)	155 - 160	d
C5	112 - 116	d
C6	118 - 122	d

Note: Precise experimental data from primary databases like the Spectral Database for Organic Compounds (SDBS) is currently unavailable due to website maintenance. The values presented are estimations based on typical chemical shifts for substituted phenols and fluorinated aromatic compounds. The multiplicities are predicted based on one-bond and multi-bond coupling with fluorine.

**Table 3: Key IR Absorption Bands**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium-Strong	Aromatic C=C Ring Stretch
1300 - 1200	Strong	C-O Stretch (Phenolic)
1280 - 1100	Strong	C-F Stretch
900 - 675	Strong	Aromatic C-H Out-of-Plane Bend

Note: This table represents characteristic absorption ranges for the functional groups present in **2,4-Difluorophenol**. Specific peak values are dependent on the sampling method (e.g., neat, KBr, solution).

**Table 4: Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment
130	100.0	[M] <sup>+</sup> (Molecular Ion)
131	7.2	[M+1] <sup>+</sup> Isotope Peak
101	17.2	[M - CHO] <sup>+</sup>
82	73.5	[M - CO - F] <sup>+</sup> or other fragmentation
81	13.6	Fragmentation Product
63	10.2	Fragmentation Product

Note: Data corresponds to Electron Ionization (EI) at 75 eV.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2,4-Difluorophenol** is dissolved in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample is placed in a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum is acquired on the same spectrometer, operating at a frequency of approximately 100 MHz. A proton-decoupled pulse sequence is

used to simplify the spectrum to singlets for each carbon, though splitting due to C-F coupling will remain. A wider spectral width (~220 ppm) is used, and several thousand scans are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Neat/Liquid Film):** As **2,4-Difluorophenol** is a low-melting solid (m.p. ~22 °C), it can be analyzed as a liquid film. A small amount of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.
- **Acquisition:** The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ) via a Fourier transform.

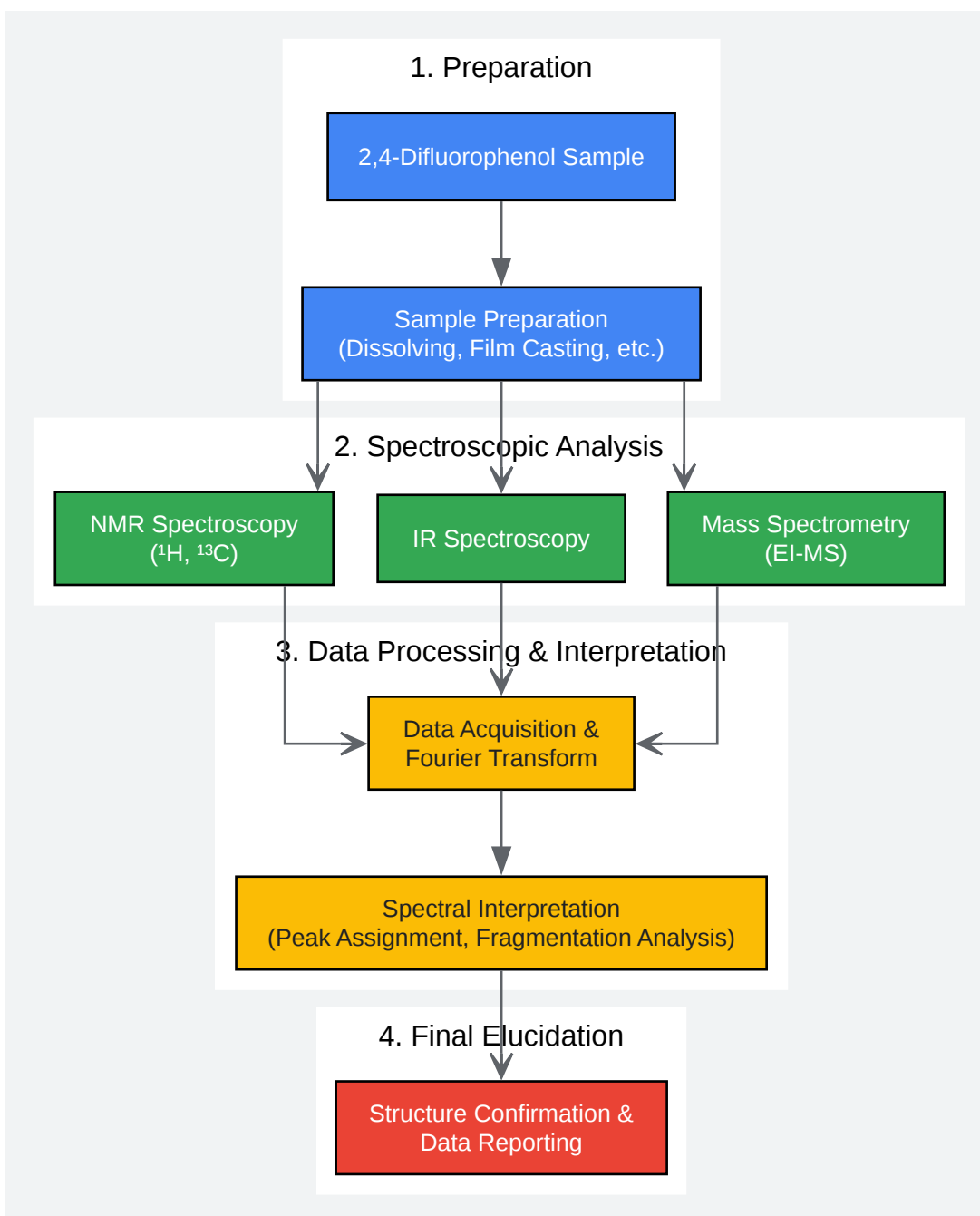
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column for separation from any potential impurities.
- **Ionization (Electron Ionization - EI):** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 or 75 eV).<sup>[1]</sup> This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ) and various fragment ions.
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).

- **Detection:** An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its  $m/z$  value.

## Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like **2,4-Difluorophenol** is depicted in the following diagram.



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Caption: Logical workflow for the spectroscopic analysis of **2,4-Difluorophenol**.

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## References

- 1. 2,4-Difluorophenol(367-27-1) <sup>13</sup>C NMR [m.chemicalbook.com]
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